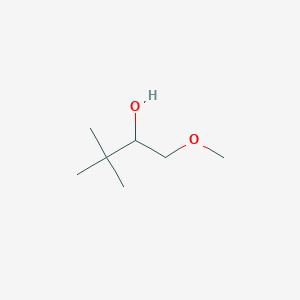
1-Methoxy-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.2 g/mol . It is a colorless liquid that is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a methoxy group and a tertiary alcohol.
Preparation Methods
The synthesis of 1-Methoxy-3,3-dimethylbutan-2-ol can be achieved through various methods. One common synthetic route involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst . This reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through nucleophilic substitution.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
1-Methoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields a ketone, while reduction with sodium borohydride produces a secondary alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methoxy-3,3-dimethylbutan-2-ol exerts its effects involves interactions with various molecular targets and pathways.
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
The specific mechanisms depend on the context in which the compound is used, such as in biochemical assays or pharmaceutical research .
Comparison with Similar Compounds
1-Methoxy-3,3-dimethylbutan-2-ol can be compared with other similar compounds, such as 3,3-dimethylbutan-2-ol and 1-methoxy-2-methyl-2-propanol .
3,3-Dimethylbutan-2-ol: This compound lacks the methoxy group present in this compound, resulting in different chemical properties and reactivity.
1-Methoxy-2-methyl-2-propanol: This compound has a similar methoxy group but differs in the position and structure of the carbon backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(8)5-9-4/h6,8H,5H2,1-4H3 |
InChI Key |
MCNKQNGPUIQVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


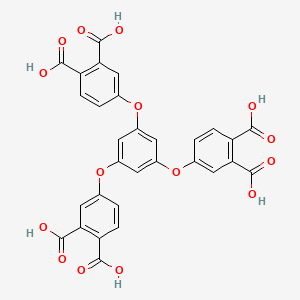
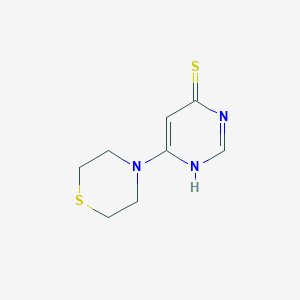
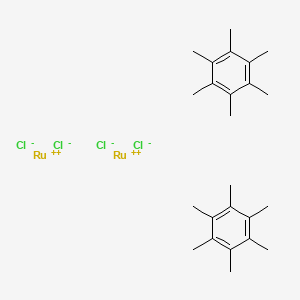
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)
![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12504364.png)
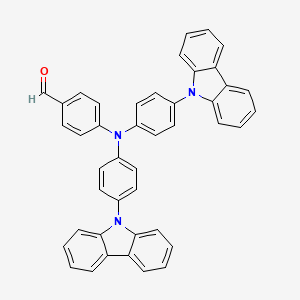
![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)
![2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)

![2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
